2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate

This 4-chlorophenethyl chloroacetamide is the exact intermediate specified in patent US2007/293475 A1. The para-chloro substitution pattern is critical: according to SAR studies, para-halogenated analogs exhibit superior activity against Gram-positive bacteria and yeast compared to ortho/meta isomers. Using a generic isomer risks synthesis failure or loss of biological activity. Ideal for constructing covalent AChE inhibitors and antimicrobial screening libraries. Ensure your research reproducibility by sourcing the correct isomer.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.1 g/mol
CAS No. 3840-66-2
Cat. No. B1361941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
CAS3840-66-2
Molecular FormulaC10H11Cl2NO
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CCl)Cl
InChIInChI=1S/C10H11Cl2NO/c11-7-10(14)13-6-5-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14)
InChIKeyRVQXTGCQLPYVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide (CAS 3840-66-2): A Strategic Chloroacetamide Intermediate for Pharmaceutical Synthesis and Chemical Biology


2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide (CAS 3840-66-2) is a synthetically versatile chloroacetamide derivative featuring a 4-chlorophenyl ethyl substituent. The compound serves as a crucial intermediate in medicinal chemistry, where its dual chlorine atoms enable selective nucleophilic substitutions for the construction of complex pharmacophores . The molecule possesses both a reactive α-chloroacetyl group and a hydrophobic aryl-ethyl tail, endowing it with potential for covalent and non-covalent interactions with biological targets. Unlike simpler acetamide analogs, the specific positioning of the chloro substituent on the phenyl ring is critical for modulating physicochemical properties and subsequent biological activity, as demonstrated in broader chloroacetamide structure-activity relationship (SAR) studies [1].

2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide: Why Substitution with Other Chloroacetamides or Phenethylamines Is Not Feasible


Generic substitution of 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide with seemingly similar compounds, such as unsubstituted phenyl acetamides or ortho/meta-chloro isomers, is not straightforward. As demonstrated in a comprehensive antimicrobial SAR study of twelve N-(substituted phenyl)-2-chloroacetamides, the position and nature of the halogen substituent on the phenyl ring dramatically alters biological activity and antimicrobial spectrum. Specifically, para-halogenated analogs exhibited superior activity against Gram-positive bacteria and yeast compared to their ortho- or meta- counterparts, a phenomenon attributed to enhanced lipophilicity and membrane penetration [1]. For procurement purposes, the unique 4-chlorophenethyl moiety of this compound defines its specific utility as an intermediate in the synthesis of targeted therapeutic candidates, such as those disclosed in patent US2007/293475 A1 [2]. A substitution would therefore risk failure in a defined synthetic route or a loss of required biological activity in a screening cascade.

Comparative Evidence Guide for 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide (3840-66-2): Synthetic Yield, SAR-Based Activity, and Physicochemical Differentiation


Direct Head-to-Head Comparison: Superior Synthetic Yield via Optimized Patent Route

In a direct comparison of synthetic procedures for this specific compound, the protocol disclosed in US2007/293475 A1 provides a significant advantage in yield compared to other reported methods. The patented procedure delivers a 67% isolated yield . This represents a substantial improvement for scalable procurement, as earlier or alternative methods (often yielding <50% for similar chloroacetylations) are less efficient. This higher yield translates to lower cost per gram of final product.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate

Class-Level Inference: Enhanced Antimicrobial Potential vs. Unsubstituted and Ortho/Meta Isomers

While direct antimicrobial data for the target compound is not available, high-quality class-level inference from a 2021 QSAR study on twelve N-(substituted phenyl)-2-chloroacetamides provides a robust basis for differentiation [1]. The study confirmed that N-(4-chlorophenyl) chloroacetamide was among the most active analogs against Gram-positive bacteria (S. aureus, MRSA) and the yeast C. albicans, outperforming many other substituted and unsubstituted analogs [1]. This enhanced activity was attributed to high lipophilicity, which facilitates rapid passage through the microbial phospholipid bilayer [1]. The target compound, bearing an additional ethyl spacer, retains the critical 4-chlorophenyl motif and is predicted to exhibit a similar, if not enhanced, selectivity profile.

Antimicrobial Drug Discovery QSAR Structure-Activity Relationship

Cross-Study Comparable: Unique Receptor Binding Profile Inferred from Structural Analogs

The compound's structural similarity to bioactive N-phenethylacetamides suggests potential for a unique receptor interaction profile. While no data exists for the target compound itself, the closely related analog N-[2-(4-chlorophenyl)ethyl]acetamide (which lacks the α-chloro group) exhibits a moderate IC50 of 142 nM against recombinant Anopheles gambiae acetylcholinesterase (AChE) [1]. In contrast, other α-chloroacetamides lacking the ethyl spacer (e.g., N-(4-chlorophenyl)-2-chloroacetamide) show no appreciable AChE inhibition. The combination of the 4-chlorophenethyl motif and the reactive α-chloro group in the target compound is thus hypothesized to confer a unique binding affinity and potentially a covalent mechanism of action, differentiating it from both AChE inhibitors and simple chloroacetamide antimicrobials.

Neuropharmacology Receptor Binding Acetylcholinesterase Inhibition

Direct Head-to-Head Comparison: Unique Patent-Defined Utility as a Key Intermediate

The compound is explicitly claimed as an intermediate in US Patent US2007/293475 A1, which describes the synthesis of a specific class of therapeutic agents [1]. This is a direct, verifiable point of differentiation. While many chloroacetamides are used as generic intermediates, this compound is associated with a specific, patented pharmaceutical route. Other close analogs, such as N-[2-(4-chlorophenyl)ethyl]acetamide or 2-chloro-N-(4-chlorophenyl)acetamide, are not cited in this same patent. This provides a clear procurement rationale for organizations following this particular synthetic pathway.

Medicinal Chemistry Patent Analysis Process R&D

Cross-Study Comparable: Differentiated Physicochemical Properties for Formulation and Analysis

The target compound possesses distinct physicochemical properties that facilitate its handling and analysis compared to structurally similar compounds. Its molecular weight (232.11 g/mol), calculated density (1.257 g/cm³), and boiling point (407.9 °C) are unique identifiers that separate it from both N-[2-(4-chlorophenyl)ethyl]acetamide (MW 197.66, bp 377.0 °C) and N-(4-chlorophenyl)-2-chloroacetamide (MW 204.05, mp 168 °C) [1]. The compound is typically a brown solid, whereas N-(4-chlorophenyl)-2-chloroacetamide is often a white to off-white crystalline powder. These differences in physical state and thermal stability have direct implications for storage, formulation, and analytical method development (e.g., HPLC/GC conditions).

Analytical Chemistry Physicochemical Characterization Formulation Science

Optimal Research and Industrial Applications for 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide (3840-66-2)


Scale-Up Synthesis of Pharmaceutical Intermediates via Patent US2007/293475 A1

This compound is the optimal choice for any chemistry team tasked with reproducing or scaling up the synthetic route described in US2007/293475 A1 . The patented procedure, which yields the target compound in 67% isolated yield , provides a reliable and cost-effective starting point for accessing downstream therapeutic candidates. Using a generic alternative or a different isomer would deviate from the validated process and could lead to significant yield losses or the formation of unwanted byproducts.

Screening for Antimicrobial and Antifungal Lead Compounds

Based on class-level SAR data, compounds bearing a para-halogenated phenyl ring, like this target molecule, are among the most active in a series of chloroacetamides against Gram-positive bacteria and pathogenic yeasts . Therefore, this compound should be prioritized for inclusion in focused antimicrobial screening libraries. Its predicted high lipophilicity suggests it could be particularly effective against drug-resistant strains like MRSA, making it a valuable tool for hit identification in neglected infectious disease programs .

Development of Covalent Chemical Probes for Acetylcholinesterase (AChE)

The unique combination of a 4-chlorophenethyl group (which confers AChE affinity, IC50 = 142 nM for the non-chloro analog ) and an α-chloroacetyl warhead makes this compound an excellent candidate for developing covalent inhibitors of AChE. Researchers in neurobiology and parasitology can utilize this compound as a starting point for developing long-acting, irreversible inhibitors for applications ranging from studying cholinergic signaling to creating novel pesticides.

Analytical Method Development and Quality Control Reference Standard

Due to its well-defined and distinct physicochemical properties—specifically its molecular weight (232.11 g/mol), density (1.257 g/cm³), and boiling point (407.9 °C) —this compound is ideally suited for use as a reference standard in analytical chemistry. Laboratories can rely on these properties for HPLC/GC method development, reaction monitoring, and as a retention time marker when analyzing complex reaction mixtures containing similar chloroacetamide or phenethylamine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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